molecular formula C15H19FN2O2S B2792117 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one CAS No. 1105056-65-2

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Cat. No.: B2792117
CAS No.: 1105056-65-2
M. Wt: 310.39
InChI Key: BEIZSVDYEXUUBW-UHFFFAOYSA-N
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Description

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenylthio group and a butanoyl group

Preparation Methods

The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorophenylthio Intermediate: The initial step involves the synthesis of 4-fluorophenylthiol, which can be achieved through the reaction of 4-fluorobenzenethiol with an appropriate halogenating agent.

    Attachment of the Butanoyl Group: The next step involves the reaction of the fluorophenylthiol intermediate with butanoyl chloride in the presence of a base to form the 4-(4-fluorophenylthio)butanoyl intermediate.

    Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with 3-methylpiperazine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenylthio group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar compounds to 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one include:

    4-(4-Fluorophenyl)thio-1-butanol: This compound shares the fluorophenylthio group but lacks the piperazine ring and butanoyl group.

    4-(4-Fluorophenyl)thio-1-butanone: Similar to the target compound but with a simpler structure, lacking the piperazine ring.

    4-(4-Fluorophenyl)thio-1-butanamide: Contains the fluorophenylthio group and butanoyl group but with an amide linkage instead of the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIZSVDYEXUUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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